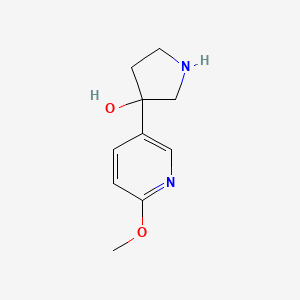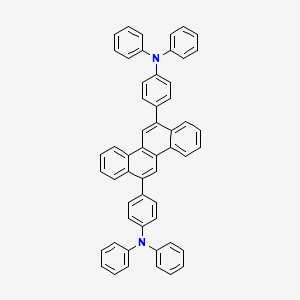
4,4'-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline): is a compound that belongs to the family of chrysene derivatives. It is characterized by the presence of a chrysene core moiety and diphenylaniline groups. This compound is known for its electroluminescent properties, making it a valuable material in the field of organic electronics, particularly in the development of light-emitting devices .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) typically involves the reaction of chrysene derivatives with diphenylaniline under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions. The reaction conditions often involve the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions: 4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
作用机制
The mechanism of action of 4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) in electroluminescent devices involves the excitation of electrons to higher energy states upon application of an electric field. The excited electrons then return to their ground state, emitting light in the process. The molecular targets include the electronic states of the chrysene core and the diphenylaniline groups, which facilitate efficient light emission .
相似化合物的比较
12-(4-(Diphenylamino)phenyl)-N,N-Diphenylchrysen-6-amine (TPA-C-DPA): Another chrysene derivative with similar electroluminescent properties.
4,4’-(Cyclohexane-1,1-diyl)bis(N,N-di-p-tolylaniline): A structurally related compound with different electronic properties.
Uniqueness: 4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) is unique due to its specific combination of chrysene and diphenylaniline moieties, which provide it with distinct electroluminescent properties. This makes it particularly valuable in the development of high-efficiency OLEDs and other light-emitting devices .
属性
分子式 |
C54H38N2 |
|---|---|
分子量 |
714.9 g/mol |
IUPAC 名称 |
N,N-diphenyl-4-[12-[4-(N-phenylanilino)phenyl]chrysen-6-yl]aniline |
InChI |
InChI=1S/C54H38N2/c1-5-17-41(18-6-1)55(42-19-7-2-8-20-42)45-33-29-39(30-34-45)51-37-53-50-28-16-14-26-48(50)52(38-54(53)49-27-15-13-25-47(49)51)40-31-35-46(36-32-40)56(43-21-9-3-10-22-43)44-23-11-4-12-24-44/h1-38H |
InChI 键 |
ABEUYKFLMPMLPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C(C6=CC=CC=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C14 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


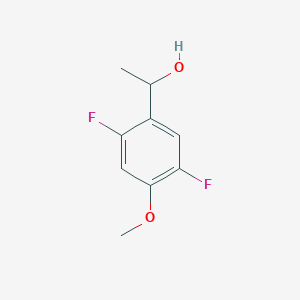
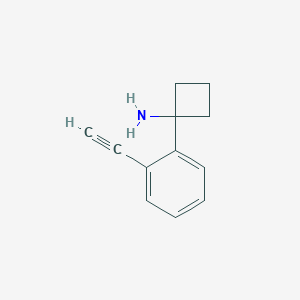
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)
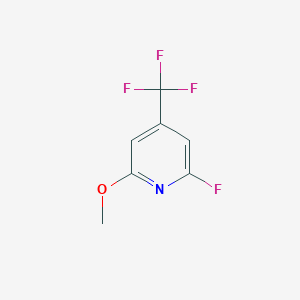
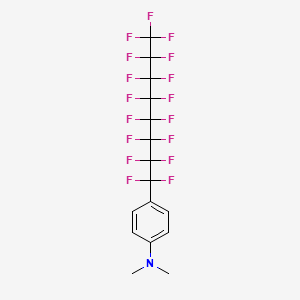
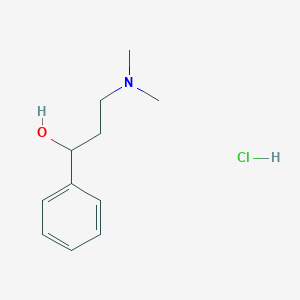
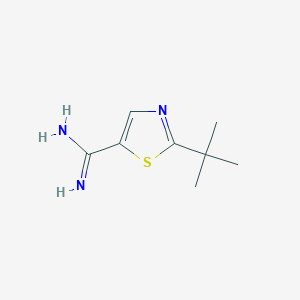
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)
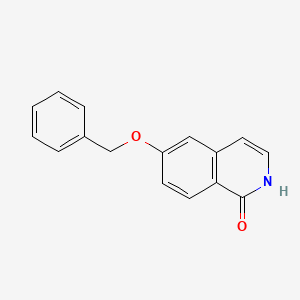
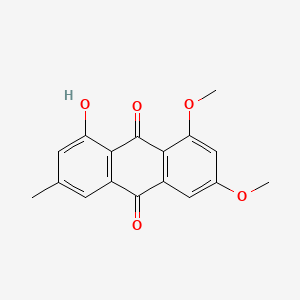

![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
